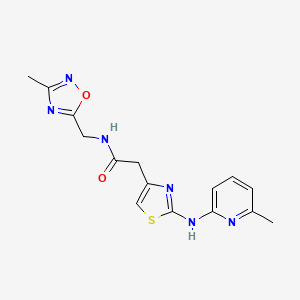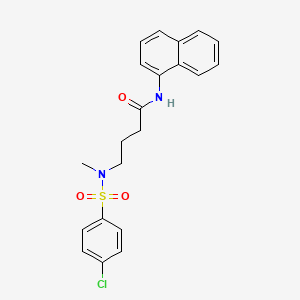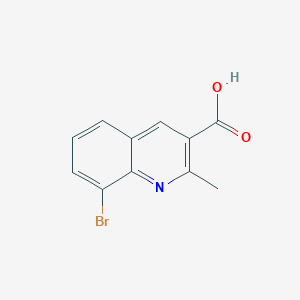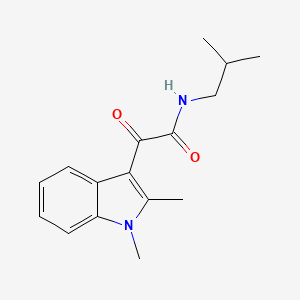![molecular formula C10H11Cl2N3 B2465842 [1-(4-クロロフェニル)ピラゾール-4-イル]メタナミン;塩酸塩 CAS No. 2305253-86-3](/img/structure/B2465842.png)
[1-(4-クロロフェニル)ピラゾール-4-イル]メタナミン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions .
Biology: In biological research, it is used to study the effects of pyrazole derivatives on biological systems, including their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs with anti-inflammatory, analgesic, and anticancer properties .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
作用機序
Target of Action
The primary targets of [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride are various proteins involved in cellular signaling pathways . These include the cAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in regulating cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction can lead to changes in the conformation of the target proteins, altering their function and ultimately affecting the cellular processes they regulate .
Biochemical Pathways
The affected pathways include the cAMP signaling pathway and the glycogen synthesis pathway . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects such as altered cell growth and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, modulation of the cAMP-dependent protein kinase could affect cell growth and differentiation, while interaction with glycogen synthase kinase-3 beta could impact glycogen synthesis .
生化学分析
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins
Cellular Effects
It is known that pyrazole derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
Some pyrazole derivatives have been shown to have varying effects at different dosages .
Metabolic Pathways
It is known that pyrazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrazole derivatives can interact with various transporters and binding proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-chlorophenyl)pyrazole. The final step involves the reaction of 1-(4-chlorophenyl)pyrazole with formaldehyde and ammonium chloride to yield [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
類似化合物との比較
- [3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride
- 1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine;hydrochloride
- 4-(4-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
Uniqueness: Compared to similar compounds, [1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride exhibits unique properties due to the presence of the 4-chlorophenyl group, which can influence its pharmacological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEPTOZIWCXTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)
![2-(propan-2-yl)-1-{1-[(pyridin-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2465762.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2465773.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)

![tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate](/img/structure/B2465779.png)

